2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
Brand Name: Vulcanchem
CAS No.: 174063-87-7
VCID: VC20928895
InChI: InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3
SMILES: CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C
Molecular Formula: C33H32O10
Molecular Weight: 588.6 g/mol

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

CAS No.: 174063-87-7

Cat. No.: VC20928895

Molecular Formula: C33H32O10

Molecular Weight: 588.6 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) - 174063-87-7

Specification

CAS No. 174063-87-7
Molecular Formula C33H32O10
Molecular Weight 588.6 g/mol
IUPAC Name [3-methyl-4-[4-(3-prop-2-enoyloxypropoxy)benzoyl]oxyphenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate
Standard InChI InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3
Standard InChI Key ISSYGWIDLYOJEN-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C
Canonical SMILES CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator